![molecular formula C17H13ClN2S B2374168 4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine CAS No. 343373-70-6](/img/structure/B2374168.png)
4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine is an organic compound with the molecular formula C18H14Cl2N2S It is a pyrimidine derivative characterized by the presence of a chloro group at the 4th position, a phenyl group at the 2nd position, and a sulfanyl group linked to a 4-methylphenyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine precursor, such as 4-chloro-2-phenylpyrimidine.
Formation of Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine precursor with 4-methylbenzenethiol under suitable conditions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (e.g., 80-100°C) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaH, K2CO3), solvents (e.g., DMF, THF), temperatures (e.g., 80-100°C).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., dichloromethane, acetonitrile), temperatures (e.g., 0-25°C).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), solvents (e.g., toluene, ethanol), temperatures (e.g., 80-120°C).
Major Products
Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Coupling: Biaryl derivatives.
Scientific Research Applications
4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, particularly those involving sulfur-containing groups.
Mechanism of Action
The mechanism of action of 4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and sulfanyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The phenyl group contributes to the compound’s overall hydrophobicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-[(4-chlorophenyl)sulfanyl]-2-phenylpyrimidine: Similar structure but with a chloro group instead of a methyl group on the phenyl ring.
4-Chloro-6-[(4-methylphenyl)sulfanyl]pyrimidin-2-amine: Similar structure but with an amine group at the 2nd position instead of a phenyl group.
4-Chloro-6-[(4-methylphenyl)sulfanyl]pyrimidine: Lacks the phenyl group at the 2nd position.
Uniqueness
4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine is unique due to the combination of its chloro, sulfanyl, and phenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-chloro-6-(4-methylphenyl)sulfanyl-2-phenylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2S/c1-12-7-9-14(10-8-12)21-16-11-15(18)19-17(20-16)13-5-3-2-4-6-13/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFLKOLJQYSVOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=NC(=N2)C3=CC=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2374089.png)
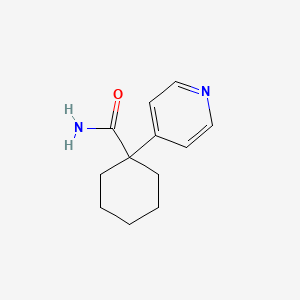

![N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2374095.png)
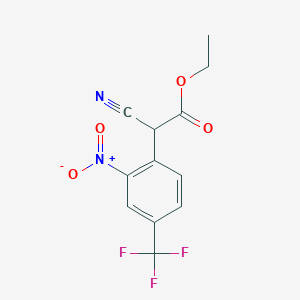
![ethyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2374099.png)
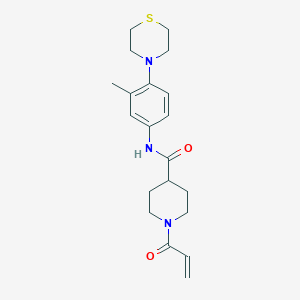
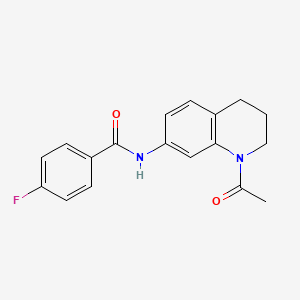


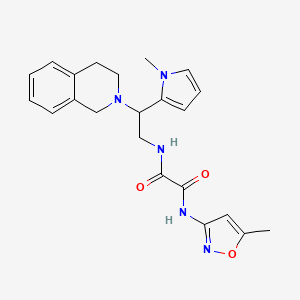
![3-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2374105.png)
![6-Cyclopropyl-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2374106.png)
